molecular formula C8H8N4 B2935879 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 57980-39-9

4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B2935879
CAS No.: 57980-39-9
M. Wt: 160.18
InChI Key: BZDDCTCQFWOJMO-UHFFFAOYSA-N
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Description

4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted under specific conditions to form the desired compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the triazole or pyridine rings.

Scientific Research Applications

4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDDCTCQFWOJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57980-39-9
Record name 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
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